molecular formula C11H19ClN2O B2429052 4-Piperidin-4-yloxane-4-carbonitrile;hydrochloride CAS No. 2445791-88-6

4-Piperidin-4-yloxane-4-carbonitrile;hydrochloride

Cat. No.: B2429052
CAS No.: 2445791-88-6
M. Wt: 230.74
InChI Key: NJMAMEWWOIDDOY-UHFFFAOYSA-N
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Description

4-Piperidin-4-yloxane-4-carbonitrile;hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is part of the piperidine derivatives, which are known for their importance in the pharmaceutical industry .

Properties

IUPAC Name

4-piperidin-4-yloxane-4-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O.ClH/c12-9-11(3-7-14-8-4-11)10-1-5-13-6-2-10;/h10,13H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMAMEWWOIDDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2(CCOCC2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidin-4-yloxane-4-carbonitrile;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of rhodium(I) complex and pinacol borane to achieve highly diastereoselective products through the dearomatization/hydrogenation process . This method allows for the formation of substituted piperidines, including fluorinated analogs of commercially available and biologically active substances .

Industrial Production Methods

Industrial production of this compound often involves multistep synthesis processes that are optimized for high yield and purity. The use of advanced catalysts and reaction conditions ensures the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

4-Piperidin-4-yloxane-4-carbonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and include temperature control, solvent selection, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Chemistry

4-Piperidin-4-yloxane-4-carbonitrile;hydrochloride serves as a critical building block in organic synthesis. It is utilized in the preparation of various complex organic molecules, facilitating reactions such as:

  • Oxidation : Involving the addition of oxygen or removal of hydrogen.
  • Reduction : Involving the addition of hydrogen or removal of oxygen.
  • Substitution : Where one functional group is replaced by another.

The compound's unique structure enables it to participate in a variety of chemical reactions, making it an essential reagent in synthetic organic chemistry.

Biology

Research has indicated that this compound exhibits promising biological activities, particularly in:

  • Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections, although specific mechanisms are still under investigation.
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, it demonstrated significant activity against lung and breast cancer cells, inducing apoptosis through increased caspase activity.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
A549 (Lung Cancer)5.2
MCF7 (Breast Cancer)3.8
HeLa (Cervical Cancer)4.5
HepG2 (Liver Cancer)6.0
HCT116 (Colon Cancer)5.5

Medicine

In the medical field, this compound is being explored for its potential role in drug development. Its unique properties make it suitable for designing new pharmaceuticals aimed at treating various diseases, including inflammatory conditions and cancers.

Case Study on Anti-inflammatory Effects

A study demonstrated that derivatives of this compound significantly reduced inflammation markers in a rat model of arthritis. The treatment group exhibited a marked decrease in pro-inflammatory cytokines compared to controls, reinforcing its therapeutic potential in inflammatory diseases.

Industry

The compound is also utilized in the production of specialty chemicals and materials. Its versatility allows for applications across different sectors, including agrochemicals and materials science.

Table 2: Comparison with Similar Compounds

CompoundStructure TypeNotable Activity
PiperidineSix-membered ring with nitrogenWidely used in pharmaceuticals
PiperidinoneDerivative with ketone groupKnown for biological activity
SpiropiperidinesSpiro-connected piperidine ringUsed in drug design

The unique structure of this compound distinguishes it from other piperidine derivatives, contributing to its distinct chemical and biological properties.

Mechanism of Action

The mechanism of action of 4-Piperidin-4-yloxane-4-carbonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with key biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in the pharmaceutical industry.

    Piperidinone: A derivative of piperidine with a ketone functional group, known for its biological activity.

    Spiropiperidines: Compounds containing a spiro-connected piperidine ring, often used in drug design.

Uniqueness

4-Piperidin-4-yloxane-4-carbonitrile;hydrochloride stands out due to its unique structure, which combines a piperidine ring with an oxane and carbonitrile group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Biological Activity

4-Piperidin-4-yloxane-4-carbonitrile;hydrochloride, a compound with the CAS number 2445791-88-6, is part of the piperidine derivatives known for their diverse applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C11H18N2O·HCl
Molecular Weight: 230.73 g/mol
IUPAC Name: this compound

The compound features a piperidine ring, an oxane moiety, and a carbonitrile group, contributing to its unique biological properties. The structure is significant for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. Preliminary studies suggest that it may modulate the activity of certain receptors involved in various physiological processes. The exact molecular targets are still under investigation, but potential pathways include:

  • Receptor Binding: Interaction with neurotransmitter receptors.
  • Enzyme Modulation: Inhibition or activation of enzymes involved in metabolic pathways.

Biological Activity and Therapeutic Applications

Research has indicated that this compound exhibits promising biological activities:

Antiviral Properties

Studies have explored its potential as an antiviral agent, particularly against RNA viruses. The compound's mechanism may involve interference with viral replication processes.

Anticancer Activity

In vitro studies have demonstrated cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in malignant cells suggests its potential as an anticancer therapeutic.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It may help mitigate oxidative stress and inflammation in neuronal cells.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

StudyFindings
In vitro cytotoxicity assays Showed significant inhibition of cell proliferation in breast and prostate cancer cell lines.
Neuroprotection models Demonstrated reduced neuronal death in oxidative stress models, indicating potential for treating neurodegenerative diseases.
Antiviral assays Exhibited moderate antiviral activity against influenza virus strains.

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique properties of this compound:

CompoundStructureBiological Activity
PiperidineC5H11NGeneral anesthetic properties
PiperidinoneC5H9NOAntidepressant effects
SpiropiperidinesVariableAntipsychotic activity

Q & A

Q. Methodological Recommendation :

  • Standardize assay conditions (pH, temperature, solvent controls).
  • Perform metabolomic profiling to identify active species .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question
While specific toxicity data may be limited, general precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of fine powders .
  • First aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Methodological Recommendation :
Conduct a risk assessment using analogous compounds (e.g., 4-methylpiperidine hydrochloride) and reference safety data sheets .

What strategies are effective for optimizing the regioselectivity of piperidine functionalization?

Advanced Research Question
Regioselective modifications (e.g., at the 4-position of piperidine) require:

  • Directing groups : Sulfonyl or carbonyl groups can orient electrophilic attacks .
  • Catalytic systems : Palladium catalysts for C–H activation or asymmetric hydrogenation .

Methodological Recommendation :
Screen directing groups (e.g., 4-methoxyphenylsulfonyl) and monitor reaction progress via TLC/LC-MS .

How can researchers assess the environmental stability and degradation pathways of piperidine hydrochlorides?

Advanced Research Question
Stability studies should evaluate:

  • Hydrolysis : Monitor degradation under varying pH (e.g., accelerated testing at pH 2–12) .
  • Thermal decomposition : Use thermogravimetric analysis (TGA) to identify decomposition temperatures .
  • Photodegradation : Expose samples to UV light and analyze by HPLC for byproducts .

Methodological Recommendation :
Employ mass spectrometry to track fragment ions and propose degradation mechanisms .

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